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Compound Name: Cytidine-5'-triphosphate disodium

Cat. No.: B15588282 Get Quote

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction
Cytidine 5'-Triphosphate (CTP) is a pivotal pyrimidine nucleotide essential for numerous

fundamental cellular processes. As a primary building block, it is indispensable for the

synthesis of RNA and, in its deoxy form (dCTP), for DNA replication.[1][2] Beyond nucleic

acids, CTP is a critical precursor for the biosynthesis of all membrane phospholipids, such as

phosphatidylcholine, and plays a role in protein glycosylation.[3][4] CTP disodium salt is the

stable, water-soluble form of CTP, widely employed as a high-purity reagent in biochemical and

molecular biology research.[3][5]

This technical guide provides an in-depth examination of CTP's role within the de novo

pyrimidine biosynthesis pathway, focusing on its function as both the terminal product and a

critical allosteric regulator. We will explore the enzymatic reactions that produce CTP, the

intricate feedback mechanisms that control its intracellular concentration, and the implications

of this pathway for therapeutic drug development.

Table 1: Physicochemical Properties of CTP Disodium Salt
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Property Value Reference(s)

Synonyms

5'-CTP·2Na, Cytidine-5'-

triphosphoric acid disodium

salt

Molecular Formula C₉H₁₄N₃Na₂O₁₄P₃ [3][6]

Molar Mass ~527.12 g/mol [3][7]

Appearance White solid/powder [3]

Solubility
Soluble in water (e.g., 50

mg/mL)

Storage Conditions -20°C, protect from moisture [3][5]

The De Novo Pyrimidine Biosynthesis Pathway
The de novo synthesis of pyrimidines builds the nucleotide bases from simple precursors like

bicarbonate, aspartate, and glutamine.[1] This multi-step enzymatic pathway culminates in the

production of Uridine 5'-monophosphate (UMP), the first pyrimidine nucleotide formed.[8][9]

Subsequent phosphorylation steps, catalyzed by kinases, convert UMP to Uridine 5'-

diphosphate (UDP) and then to Uridine 5'-triphosphate (UTP).[2][10]

The final and rate-limiting step of the pathway is the conversion of UTP to CTP.[11] This critical

reaction is catalyzed by the enzyme CTP Synthetase (CTPS).[10]

Caption: Overview of the de novo pyrimidine biosynthesis pathway. (Within 100 characters)

CTP Synthetase (CTPS): The Gatekeeper of CTP
Production
CTP Synthetase (EC 6.3.4.2) is a highly regulated, glutamine-dependent amidotransferase that

catalyzes the ATP-dependent conversion of UTP to CTP.[11] In humans, two isoforms exist:

CTPS1 and CTPS2.[11] The active enzyme is a homotetramer, formed by the oligomerization

of inactive dimers, a process promoted by the binding of its substrates, ATP and UTP.[11][12]

The reaction mechanism involves two main steps occurring in distinct domains of the enzyme:
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Glutaminase Domain: Glutamine is hydrolyzed to produce ammonia (NH₃).[11][13]

Synthetase Domain: ATP phosphorylates the C4 oxygen of UTP, creating a reactive

intermediate. This intermediate is then attacked by the ammonia, which is channeled from

the glutaminase domain, to form CTP.[11][13]

Caption: The reaction catalyzed by CTP Synthetase (CTPS). (Within 100 characters)

Allosteric Regulation and Feedback Inhibition by
CTP
To maintain homeostatic balance and prevent the wasteful overproduction of pyrimidines, the

pathway is subject to stringent allosteric regulation. CTP, as the ultimate end-product, is the

primary feedback inhibitor.[2]

Key Regulatory Points:

Aspartate Transcarbamoylase (ATCase): In bacteria, this enzyme catalyzes the first

committed step of the pathway. CTP binds to a distinct allosteric site on ATCase, stabilizing

the enzyme in its low-activity "tense" (T) state, thereby reducing the overall flux through the

pathway.[2][14] Interestingly, the inhibition by CTP alone is often incomplete, but it acts

synergistically with UTP to achieve near-complete inhibition.[15][16] Conversely, the purine

ATP acts as an allosteric activator, signaling a need to balance the purine and pyrimidine

pools.[16][17]

CTP Synthetase (CTPS): CTP directly inhibits its own synthesis by binding to the synthetase

domain.[11][13] This product inhibition is competitive with the substrate UTP.[13][18]

Structural studies have revealed that while the triphosphate moieties of CTP and UTP

occupy an overlapping site, the cytosine base of CTP binds to a distinct inhibitory pocket,

explaining how CTP competes with UTP and how resistance mutations can arise without

eliminating catalytic activity.[11][19]

The activity of CTPS is also positively regulated by the purine GTP, which acts as an allosteric

activator of the glutaminase domain, further ensuring a balanced ratio of purine and pyrimidine

nucleotides.[11][18][20]

Caption: Allosteric regulation of the pyrimidine biosynthesis pathway. (Within 100 characters)
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Quantitative Analysis of CTP-Mediated Inhibition
The regulatory effects of CTP can be quantified by enzyme kinetic parameters. The Michaelis

constant (Kₘ) for a substrate reflects its binding affinity, while the inhibition constant (Kᵢ)

measures the potency of an inhibitor. For E. coli CTPS, the Kᵢ for the feedback inhibitor CTP is

comparable to the Kₘ for the substrate UTP, indicating a finely tuned regulatory mechanism

where physiological fluctuations in CTP concentration can effectively modulate enzyme activity.

Table 2: Comparative Enzyme Kinetics of E. coli CTP Synthetase

Parameter Value (μM) Significance Reference(s)

Kₘ for UTP ~150

Substrate

concentration for half-

maximal velocity.

[13][18]

Kᵢ for CTP ~110

Concentration of CTP

required to produce

half-maximal

inhibition.

[13][18]

Note: Values are approximate and can vary based on experimental conditions (e.g., pH,

temperature, concentrations of other allosteric effectors like GTP).

Experimental Protocols for Studying CTP Synthesis
and Inhibition
Analyzing the activity and inhibition of CTPS is crucial for both basic research and drug

discovery. A common method is a spectrophotometric or chromatographic assay to measure

product formation over time.

Representative Protocol: In Vitro Spectrophotometric
Assay for CTPS Activity
This protocol is based on the principle that the conversion of UTP to CTP results in an increase

in absorbance at specific wavelengths (e.g., 291 nm).[21]
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Reagent Preparation:

Assay Buffer: Prepare a buffer solution (e.g., 100 mM Tris-HCl, pH 8.0) containing MgCl₂

(e.g., 10 mM) and GTP (e.g., 0.25 mM).

Substrate Stock Solutions: Prepare concentrated stocks of ATP, UTP, and L-glutamine in

the assay buffer.

Enzyme Stock: Purify recombinant CTPS and dilute to a working concentration (e.g., 1-5

µg/mL) in assay buffer.

Inhibitor Stock (for inhibition studies): Dissolve CTP disodium salt or test compound in

assay buffer to create a range of stock concentrations.

Assay Procedure:

In a 96-well UV-transparent plate, add the assay buffer.

Add substrates (ATP and UTP) to their final desired concentrations (e.g., 1 mM each).

For inhibition assays, add varying concentrations of the inhibitor (e.g., CTP).

Add the diluted enzyme to all wells except the negative control (no-enzyme blank).

Pre-incubate the plate at a constant temperature (e.g., 37°C) for 5-10 minutes.

Initiate the reaction by adding L-glutamine (e.g., to a final concentration of 6 mM).

Immediately place the plate in a spectrophotometer and measure the change in

absorbance at 291 nm over time (kinetic read).

Data Analysis:

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time

plot.

For inhibition studies, plot the reaction velocity against the inhibitor concentration and fit

the data to a dose-response curve to determine the IC₅₀ value.[22]
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To determine the mechanism of inhibition (e.g., competitive), repeat the assay with varying

concentrations of both the substrate (UTP) and the inhibitor, and analyze the data using

Lineweaver-Burk or other kinetic plots.[23]

An alternative, highly sensitive method involves using liquid chromatography-tandem mass

spectrometry (LC-MS/MS) to directly quantify the CTP produced in cell lysates or in vitro

reactions.[24]

Caption: Workflow for a CTPS enzyme activity and inhibition assay. (Within 100 characters)

CTP Synthesis as a Target for Drug Development
The critical role of CTP in synthesizing nucleic acids and phospholipids makes the pyrimidine

pathway an attractive target for therapeutic intervention, particularly in oncology and

immunology. Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a

high demand for nucleotides, rendering them more sensitive to the inhibition of CTP synthesis.

[25]

Oncology: Increased CTPS activity is a hallmark of many human cancers.[25][26] Therefore,

inhibiting CTPS can selectively starve tumor cells of the CTP needed for growth and division.

[27]

Immunology: The CTPS1 isoform is essential for the proliferation of B and T lymphocytes but

is complemented by the CTPS2 isoform in other tissues.[28] This provides a therapeutic

window for developing highly selective CTPS1 inhibitors to treat autoimmune diseases and

lymphoid malignancies with minimal side effects.[28][29][30]

The development of small molecule inhibitors targeting CTPS is an active area of research.[27]

[31] A thorough understanding of the enzyme's structure, its active and allosteric sites—

including the CTP inhibitory pocket—is paramount for the structure-based design of potent and

selective drugs.[26][32]

Conclusion
CTP disodium salt is an essential reagent for studying the pyrimidine biosynthesis pathway,

where CTP itself is not merely a final product but a master regulator. Through sophisticated

mechanisms of feedback inhibition targeting both early (ATCase) and late (CTPS) stages of the
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pathway, cells precisely control the pyrimidine pool to meet metabolic demands and maintain

balance with purine synthesis. This intricate regulatory network makes CTP synthetase a

compelling and validated target for the development of novel therapeutics aimed at treating

cancers and immunological disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15588282#ctp-disodium-salt-in-pyrimidine-
biosynthesis-pathway]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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